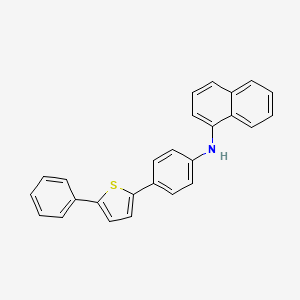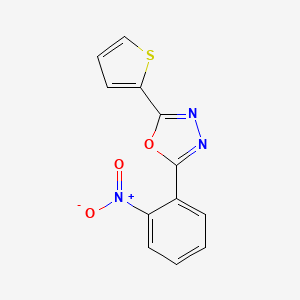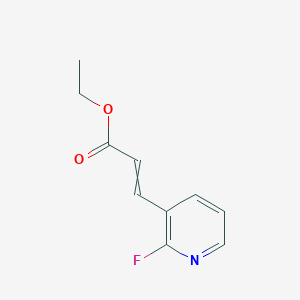![molecular formula C13H10ClNO4 B14803015 1-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14803015.png)
1-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]oxy}pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[3-(2-chlorophenyl)acryloyl]oxy}-2,5-pyrrolidinedione is an organic compound with the molecular formula C13H10ClNO4. It is known for its unique chemical structure, which includes a chlorophenyl group and a pyrrolidinedione moiety.
Méthodes De Préparation
The synthesis of 1-{[3-(2-chlorophenyl)acryloyl]oxy}-2,5-pyrrolidinedione typically involves the reaction of 2-chlorophenylacrylic acid with 2,5-pyrrolidinedione under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity .
Analyse Des Réactions Chimiques
1-{[3-(2-chlorophenyl)acryloyl]oxy}-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Applications De Recherche Scientifique
1-{[3-(2-chlorophenyl)acryloyl]oxy}-2,5-pyrrolidinedione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 1-{[3-(2-chlorophenyl)acryloyl]oxy}-2,5-pyrrolidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
1-{[3-(2-chlorophenyl)acryloyl]oxy}-2,5-pyrrolidinedione can be compared with other similar compounds, such as:
1-{[3-(2-bromophenyl)acryloyl]oxy}-2,5-pyrrolidinedione: This compound has a bromophenyl group instead of a chlorophenyl group, which may result in different chemical and biological properties.
1-{[3-(2-fluorophenyl)acryloyl]oxy}-2,5-pyrrolidinedione:
1-{[3-(2-methylphenyl)acryloyl]oxy}-2,5-pyrrolidinedione: The methylphenyl group may impart different steric and electronic effects, affecting the compound’s behavior in chemical reactions.
These comparisons highlight the uniqueness of 1-{[3-(2-chlorophenyl)acryloyl]oxy}-2,5-pyrrolidinedione and its potential advantages in various applications.
Propriétés
Formule moléculaire |
C13H10ClNO4 |
|---|---|
Poids moléculaire |
279.67 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) (E)-3-(2-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H10ClNO4/c14-10-4-2-1-3-9(10)5-8-13(18)19-15-11(16)6-7-12(15)17/h1-5,8H,6-7H2/b8-5+ |
Clé InChI |
JEHGNUNILVBMGS-VMPITWQZSA-N |
SMILES isomérique |
C1CC(=O)N(C1=O)OC(=O)/C=C/C2=CC=CC=C2Cl |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)C=CC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2-Chlorophenyl)ethenyl]-3-[(3-chlorophenyl)methyl]urea](/img/structure/B14802943.png)
![3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14802946.png)
![methyl 7-methoxy-1-(2-methyl-2-phenylsulfanylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14802950.png)
![1-Boc-4-cyano-4-[3-(cyclobutyloxy)-4-methoxyphenyl]-piperidine](/img/structure/B14802951.png)
![biphenyl-4-yl[(9H-fluoren-9-ylideneamino)oxy]methanone](/img/structure/B14802952.png)
![7-[3,5-dihydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14802961.png)
![N-{4-[(2-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}benzamide](/img/structure/B14802972.png)
![2H-Isoindole-2-butanamide, 1,3-dihydro-N-[3-(1-methylethoxy)phenyl]-1,3-dioxo-](/img/structure/B14802985.png)



![cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14803011.png)
![1-[(2S,3S,4R)-8-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine](/img/structure/B14803012.png)
